molecular formula C11H11NO3S B1303515 Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 303987-90-8

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No.: B1303515
CAS No.: 303987-90-8
M. Wt: 237.28 g/mol
InChI Key: KVJXXYMFFBWNFZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable carbonyl compound. This reaction is often catalyzed by acids or bases under reflux conditions.

    Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst, such as sulfuric acid, to introduce the methyl ester group.

    Oxidation: The final step involves the oxidation of the thiazine ring to introduce the keto group at the 3-position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the cyclization, esterification, and oxidation steps occur sequentially.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has several applications in scientific research:

    Pharmaceuticals: It serves as a precursor for the synthesis of various drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

    Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylate
  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Uniqueness

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylate ester group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

methyl 4-methyl-3-oxo-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXXYMFFBWNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377624
Record name Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303987-90-8
Record name Methyl 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303987-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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